molecular formula C13H10N4O5 B1143407 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone CAS No. 1160-76-5

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone

Cat. No.: B1143407
CAS No.: 1160-76-5
M. Wt: 302.24
InChI Key:
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Description

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone is an organic compound with the molecular formula C13H10N4O5. It is a derivative of 2-hydroxybenzaldehyde and 2,4-dinitrophenylhydrazine. This compound is known for its yellow crystalline appearance and is widely used in various fields of research, particularly for the detection and quantification of carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2,4-dinitrophenylhydrazine. The reaction is carried out in an organic solvent such as methanol under mild conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions followed by purification processes such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone primarily undergoes condensation reactions. It can also participate in substitution reactions due to the presence of reactive functional groups such as the hydroxyl and nitro groups .

Common Reagents and Conditions

    Condensation Reactions: Typically involve aldehydes or ketones and hydrazine derivatives in organic solvents like methanol or ethanol.

    Substitution Reactions: Can occur under basic or acidic conditions, often using reagents like sodium hydroxide or hydrochloric acid.

Major Products

The major products formed from these reactions are hydrazones, which are characterized by the presence of the C=N-NH functional group. These products are often used as intermediates in the synthesis of more complex organic compounds .

Scientific Research Applications

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone is widely used in scientific research for various applications:

    Chemistry: As a reagent for the detection and quantification of carbonyl compounds in analytical chemistry.

    Biology: Used in the study of enzyme-catalyzed reactions involving carbonyl compounds.

    Medicine: Investigated for its potential antimicrobial and cytotoxic activities against certain cancer cell lines.

    Industry: Utilized in the synthesis of specialty chemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stable and can be easily detected and quantified .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in carbonyl compound detection.

    2,4-Dihydroxybenzaldehyde: Another derivative of benzaldehyde with similar chemical properties but different applications.

Uniqueness

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone is unique due to its dual functional groups (hydroxyl and nitro) which enhance its reactivity and stability in forming hydrazone derivatives. This makes it particularly useful in analytical chemistry for the precise detection and quantification of carbonyl compounds.

Properties

IUPAC Name

2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5/c18-13-4-2-1-3-9(13)8-14-15-11-6-5-10(16(19)20)7-12(11)17(21)22/h1-8,15,18H/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOPIKWRRWNIRV-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418825
Record name 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160-76-5
Record name NSC405687
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What can the crystal structure tell us about the characteristics of 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone derivatives?

A1: While the research paper [] focuses on 3-Ethoxy-2-hydroxybenzaldehyde 2,4-dinitrophenylhydrazone, it provides valuable insights into the structural characteristics of this class of compounds. The study reveals that the molecule exhibits a near-planar conformation with a small dihedral angle [] between the benzene rings. This planarity could be a crucial factor influencing the molecule's potential interactions with biological targets or its arrangement within a crystal lattice. Furthermore, the presence of intramolecular hydrogen bonds, specifically N—H⋯O and O—H⋯O, leading to the formation of S(6) and S(5) ring motifs, is noteworthy []. These interactions likely contribute to the compound's stability and could influence its solubility and other physicochemical properties.

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